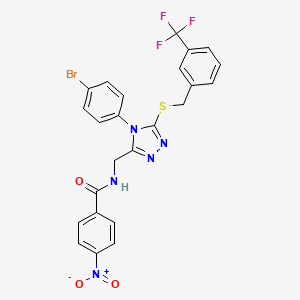
N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C24H17BrF3N5O3S and its molecular weight is 592.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-bromophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C21H14BrF3N4S, and it features a triazole ring, a bromophenyl group, and a trifluoromethylbenzyl thioether. The nitrobenzamide moiety contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been evaluated for their effectiveness against various bacteria and fungi. In one study, synthesized triazolethiones demonstrated activity against Mycobacterium tuberculosis, with some compounds showing inhibition rates comparable to established antibiotics like rifampicin .
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. In vitro studies have indicated that certain triazole compounds can inhibit cancer cell proliferation. For example, a related compound displayed high anticancer activity in human colon cancer cell lines (HCT 116), with an IC50 value significantly lower than that of doxorubicin . This suggests that this compound may also possess similar properties due to its structural similarities.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with triazole compounds. Studies have shown that modifications in the triazole structure can lead to varying degrees of efficacy in seizure models. For instance, certain derivatives exhibited protective effects against pentylenetetrazole-induced seizures, indicating their potential as therapeutic agents for epilepsy .
Antioxidant Activity
Triazole derivatives have also been evaluated for their antioxidant properties. Some studies report that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity was measured using IC50 values, with some compounds showing superior activity compared to standard antioxidants like gallic acid .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of synthesized triazole derivatives against various pathogens, it was found that compounds similar to this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Study 2: Anticancer Screening
A screening of various triazole derivatives against cancer cell lines revealed that those with similar structures to this compound showed significant cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HCT116 | 5.0 |
| E | MCF7 | 7.5 |
属性
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrF3N5O3S/c25-18-6-10-19(11-7-18)32-21(13-29-22(34)16-4-8-20(9-5-16)33(35)36)30-31-23(32)37-14-15-2-1-3-17(12-15)24(26,27)28/h1-12H,13-14H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMJXLWOLPISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













